(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline (S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
Brand Name: Vulcanchem
CAS No.: 51072-36-7
VCID: VC0106495
InChI: InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3
SMILES: COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2
Molecular Formula: C17H23NO
Molecular Weight: 257.37 g/mol

(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline

CAS No.: 51072-36-7

Reference Standards

VCID: VC0106495

Molecular Formula: C17H23NO

Molecular Weight: 257.37 g/mol

(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline - 51072-36-7

CAS No. 51072-36-7
Product Name (S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline
Molecular Formula C17H23NO
Molecular Weight 257.37 g/mol
IUPAC Name 1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
Standard InChI InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3
Standard InChIKey NPEVCJZMQGZNET-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2
Canonical SMILES COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2
Synonyms 1,2,3,4,5,6,7,8-Octahydro-1-(p-methoxybenzyl)-isoquinoline; (±)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline; 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline; 1-(p-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
PubChem Compound 93825
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator